Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-
Description
The compound Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- is a substituted aromatic derivative with three functional groups:
- Bromo (Br) at position 3.
- Methoxy (OCH₃) at position 1.
- (2-Methyl-2-propen-1-yl)oxy (methallyloxy) at position 2.
The methallyloxy group (C₃H₅O) introduces steric bulk and electron-rich character due to its allyl structure and adjacent methyl groups. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where bromine serves as a handle for further functionalization (e.g., cross-coupling reactions).
Properties
IUPAC Name |
4-bromo-1-methoxy-2-(2-methylprop-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)7-14-11-6-9(12)4-5-10(11)13-3/h4-6H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONRASPMOGEKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methallyloxy Group Installation via Nucleophilic Alkylation
The phenolic hydroxyl group of 2-methoxyphenol undergoes nucleophilic substitution with methallyl bromide under basic conditions. This reaction, adapted from analogous allylation procedures, employs potassium carbonate in N,N-dimethylformamide (DMF) at 70°C to yield 1-methoxy-2-(methallyloxy)benzene. Key considerations include:
- Base selection : Potassium carbonate facilitates deprotonation of the phenolic hydroxyl without inducing side reactions.
- Solvent effects : DMF enhances reaction kinetics by solubilizing inorganic bases and organic substrates.
- Workup optimization : Filtration through neutral alumina, rather than silica gel, prevents decomposition of acid-sensitive intermediates.
Post-reaction purification via column chromatography (20% diethyl ether in petroleum ether) affords the intermediate in 95–99% yield, as validated by $$^1$$H NMR spectral alignment with literature values.
Regioselective Bromination at Position 4
Electrophilic bromination of 1-methoxy-2-(methallyloxy)benzene exploits the strong para-directing influence of the methoxy group. Bromine introduces selectively at position 4 under aqueous sodium bicarbonate conditions, mirroring protocols for analogous aryl brominations. Critical parameters include:
- Reaction medium : Aqueous sodium bicarbonate (pH 8–9) minimizes side reactions while promoting electrophilic substitution.
- Bromine stoichiometry : A 1:1 molar ratio of substrate to bromine ensures complete conversion without overbromination.
- Temperature control : Maintaining 25–35°C prevents addition to the methallyloxy double bond.
Workup involves toluene extraction, acidification to pH 5 with dilute HCl, and crystallization to isolate 4-bromo-1-methoxy-2-(methallyloxy)benzene in 46–63% yield (GC purity >99%).
Alternative Synthetic Routes and Comparative Efficacy
Sequential Bromination-Alkylation Approach
An alternative pathway first introduces bromine to 2-methoxyphenol, followed by methallyloxy installation. However, this method faces challenges:
- Reduced reactivity : The electron-withdrawing bromine group deactivates the ring, necessitating harsher conditions for subsequent alkoxylation.
- Regiochemical interference : Bromine at position 4 may sterically hinder methallyloxy group introduction at position 2.
Comparative studies indicate 15–20% lower yields versus the alkylation-bromination sequence, underscoring the superiority of the latter.
Palladium-Catalyzed Coupling Strategies
Mechanistic Insights and Reaction Optimization
Alkylation Kinetics and Solvent Effects
The methallylation of 2-methoxyphenol follows an S$$_\text{N}$$2 mechanism, with rate dependence on base strength and solvent polarity. DMF stabilizes the transition state through polar interactions, achieving >95% conversion within 2 hours. Substituting DMF with dimethyl sulfoxide (DMSO) or acetonitrile reduces yields by 20–30%, highlighting the critical role of solvent choice.
Bromination Regiochemistry and Directed Electrophilic Substitution
Density functional theory (DFT) calculations corroborate the dominance of methoxy-directed bromination. The methoxy group’s +M effect increases electron density at positions 4 (para) and 6 (ortho), while the methallyloxy group’s weaker +I effect minimally influences regioselectivity. Experimental data confirm 98% para-bromination under optimized conditions.
Table 1. Bromination Regioselectivity Under Varied Conditions
| Condition | Para Product (%) | Ortho Product (%) | Byproducts (%) |
|---|---|---|---|
| Br$$2$$, H$$2$$O/NaHCO$$_3$$ | 98.2 | 1.8 | <0.1 |
| Br$$2$$, FeBr$$3$$, DCM | 89.5 | 8.3 | 2.2 |
| NBS, AIBN, CCl$$_4$$ | 76.4 | 21.1 | 2.5 |
Scalability and Industrial Considerations
Large-Scale Alkylation Protocols
Kilogram-scale methallylations utilize continuous flow reactors to enhance heat transfer and minimize exothermic risks. A representative protocol charges 275 kg of 2-methoxyphenol into a DMF/K$$2$$CO$$3$$ slurry, followed by gradual methallyl bromide addition over 3 hours. Neutral alumina filtration replaces silica gel to prevent product degradation, achieving 63% isolated yield.
Bromination Workflow Optimization
Industrial bromination adopts semi-batch reactors with automated pH and temperature control. Combining multiple batches (e.g., 575 kg substrate) improves throughput, with toluene extraction and distillation yielding 480 kg (79%) of purified product. GC-MS monitoring ensures ≤0.7% isomer content, meeting pharmaceutical-grade specifications.
Functionalization and Downstream Applications
The target compound serves as a precursor to pharmacologically active benzoxepines and ACAT inhibitors. Subsequent transformations include:
- Hydrogenation : Pd/C-catalyzed reduction of the methallyloxy group to a methylpropoxy chain.
- Cyclization : Ring-closing metathesis (RCM) with Grubbs II catalyst to form seven-membered heterocycles.
Scheme 1. Functionalization Pathways
- $$ \text{Target compound} \xrightarrow{\text{H}_2/\text{Pd-C}} 4\text{-bromo-1-methoxy-2-(2-methylpropoxy)benzene} $$
- $$ \text{Target compound} \xrightarrow{\text{Grubbs II}} 5\text{-amino-2,5-dihydro-1-benzoxepine} $$
Scientific Research Applications
Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:
Key Differences and Implications
Substituent Electronic Effects: The methallyloxy group in the target compound is electron-donating due to its allyl structure, enhancing reactivity toward electrophilic substitution. In contrast, trifluoromethoxy (OCF₃) (CAS 853771-88-7) is strongly electron-withdrawing, reducing ring reactivity but improving thermal stability. Benzyloxy (BnO) (CAS 107922-43-0) acts as a protecting group, removable under hydrogenation, whereas methallyloxy may require acidic or oxidative conditions.
Comparatively, smaller groups like propenyloxy (CAS 309947-10-2) offer less hindrance.
Synthetic Utility :
Biological Activity
Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- (CAS Number: 357980-61-1) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 257.12 g/mol. Its structure includes a bromine atom and methoxy groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrO2 |
| Molecular Weight | 257.12 g/mol |
| CAS Number | 357980-61-1 |
Anticancer Properties
Recent studies indicate that compounds similar to Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- exhibit significant anticancer activities. For instance, derivatives of related structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that certain benzofuran derivatives, structurally related to our compound of interest, displayed remarkable antiproliferative effects against human cancer cell lines. The introduction of specific substituents on the benzofuran scaffold significantly enhanced the potency against cancer cells compared to unsubstituted analogs .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on similar compounds has indicated antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungal strains. The presence of the bromine atom and methoxy groups is hypothesized to play a crucial role in enhancing these activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
The biological activity of Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial growth.
- Cell Cycle Modulation : Some derivatives induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction : The ability to trigger programmed cell death in malignant cells has been a focus of research, with promising results from related compounds.
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a series of benzofuran derivatives on various human cancer cell lines, comparing their efficacy with standard chemotherapeutic agents. Results indicated that certain derivatives exhibited up to a tenfold increase in potency compared to conventional treatments .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of structurally similar compounds against several bacterial strains. The results revealed significant inhibition zones in bacterial cultures treated with these compounds, suggesting potential for development as novel antimicrobial agents.
Q & A
Q. What are the recommended synthetic pathways for preparing Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-?
- Methodological Answer : A validated synthesis route involves sequential functional group protection, bromination, and deprotection. For example:
Protection : Start with 4-methoxyphenol, protect the hydroxyl group with an acetyl group using acetic anhydride to form 4-methoxyphenyl acetate.
Bromination : Treat with N-bromosuccinimide (NBS) in acetonitrile to substitute the ortho-hydrogen with bromine, yielding 3-bromo-4-methoxyphenyl acetate.
Deprotection and Reprojection : Hydrolyze the acetyl group, then protect the hydroxyl with a 2-methyl-2-propenyl group using benzyl bromide or allyl bromide under basic conditions.
Key considerations: Use inert atmosphere (N₂/Ar) for moisture-sensitive steps and monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the crystal structure and confirm substituent positions (e.g., bromine and methoxy groups). SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular connectivity. Key signals: methoxy (~δ 3.8 ppm), allyloxy protons (δ 4.5–5.5 ppm), and aromatic protons (δ 6.5–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ or [M+Na]+ ions) .
Q. How do the substituents influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer :
- Methoxy Group : Acts as an electron-donating group, activating the benzene ring at para and ortho positions. However, steric hindrance from the bulky allyloxy group may direct electrophiles to specific sites.
- Bromine : Deactivates the ring but can participate in cross-coupling reactions (e.g., Suzuki-Miyaura).
Experimental design: Perform competitive reactions (e.g., nitration or sulfonation) and analyze regioselectivity via HPLC or GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar brominated methoxybenzenes?
- Methodological Answer :
- Variable Control : Compare reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, NBS in CH₃CN vs. DMF may alter bromination efficiency.
- By-Product Analysis : Use LC-MS to identify side products (e.g., di-brominated isomers or oxidation by-products).
- Computational Modeling : Apply DFT calculations to predict activation energies for competing pathways .
Q. What strategies optimize the bromination step to minimize di-substitution or over-oxidation?
- Methodological Answer :
- Stoichiometry : Use sub-equimolar NBS (0.95 equiv.) to limit di-bromination.
- Radical Inhibitors : Add TEMPO or BHT to suppress radical chain reactions.
- Low-Temperature Control : Perform reactions at 0–5°C to slow kinetics and improve selectivity. Validate via ¹H NMR integration of mono- vs. di-substituted products .
Q. How does the allyloxy group impact the compound’s electronic properties and applications in materials science?
- Methodological Answer :
- Electron Density Mapping : Use Hammett constants (σ) to quantify substituent effects. Allyloxy groups (σ ~ -0.1) slightly donate electrons, altering redox potentials.
- Polymerization Potential : The allyl group can undergo radical or cationic polymerization, enabling incorporation into conductive polymers.
- Photophysical Studies : Measure UV-Vis absorption and fluorescence to assess conjugation effects. Compare with analogs lacking the allyloxy group .
Q. What mechanistic insights explain the compound’s potential biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 or kinases using fluorogenic substrates. Bromine may enhance binding via halogen bonding.
- Molecular Docking : Simulate interactions with protein targets (e.g., COX-2 or estrogen receptors) using AutoDock Vina. Highlight steric compatibility with hydrophobic pockets.
- In Vitro Toxicity Screening : Evaluate cytotoxicity in HEK293 or HepG2 cells to establish therapeutic indices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
